8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-{[1,1'-Biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a biphenyl-4-carbonyl group at the 8-position and methyl groups at the 1- and 3-positions. This compound has garnered attention as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, which regulates hypoxia-inducible factor (HIF) degradation . Its structural design leverages a spirocyclic scaffold to optimize binding to the enzyme’s active site, making it a candidate for therapeutic applications in anemia and ischemic diseases .
Properties
IUPAC Name |
1,3-dimethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-23-20(27)22(24(2)21(23)28)12-14-25(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKDACDYDIXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Prolyl Hydroxylase Domains (PHDs) and the Delta Opioid Receptors (DORs) . DORs are potential targets for neurological and psychiatric disorders.
Mode of Action
This compound acts as an inhibitor of PHDs. It binds to the active site of the PHDs and competes with the 2-oxoglutarate (2OG) co-substrate
Biochemical Analysis
Biochemical Properties
8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes. These enzymes are crucial in the regulation of the hypoxic response in cells. By inhibiting HIF PHD1-3, the compound stabilizes HIF-α subunits, preventing their degradation and thereby promoting the expression of genes involved in the hypoxic response, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).
Cellular Effects
The effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on various cell types are profound. It influences cell function by modulating cell signaling pathways, particularly those related to hypoxia. The compound enhances the expression of genes that are critical for cellular adaptation to low oxygen levels. This includes upregulation of EPO, which stimulates red blood cell production, and VEGF, which promotes angiogenesis.
Molecular Mechanism
At the molecular level, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects by binding to the active site of HIF PHD enzymes. This binding inhibits the hydroxylation of HIF-α subunits, preventing their recognition by the von Hippel-Lindau (VHL) protein, which targets them for degradation. As a result, stabilized HIF-α can translocate to the nucleus and activate the transcription of hypoxia-responsive genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been observed to change over time. The compound is relatively stable, but its activity can diminish due to degradation processes. Long-term studies have shown that continuous exposure to the compound can lead to sustained upregulation of hypoxia-responsive genes, although the extent of this effect may vary depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with dosage. At lower doses, the compound effectively upregulates hypoxia-responsive genes without causing significant adverse effects. At higher doses, there may be toxic effects, including potential disruptions in normal cellular functions and metabolic processes.
Metabolic Pathways
8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in metabolic pathways related to the hypoxic response. It interacts with enzymes such as HIF PHDs and cofactors like 2-oxoglutarate. The compound’s inhibition of HIF PHDs leads to altered metabolic flux and changes in metabolite levels, particularly those involved in oxygen sensing and adaptation.
Transport and Distribution
Within cells and tissues, 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of 8-{[1,1’-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily within the cytoplasm, where it interacts with HIF PHD enzymes. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its activity and function.
Biological Activity
The compound 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirocyclic compound family that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C19H17N3O2
- Molecular Weight: 335.43 g/mol
- IUPAC Name: 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
The compound features a spiro structure that incorporates a triazine ring and a biphenyl carbonyl moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Activity: Studies have shown that derivatives of spirocyclic compounds can possess anticonvulsant properties. For instance, related diazaspiro compounds have demonstrated significant efficacy in animal models of epilepsy .
- Anticancer Properties: Some studies indicate that modifications to the spiro structure can enhance anticancer activity. The presence of the biphenyl group may contribute to increased potency against certain cancer cell lines .
- Neuroprotective Effects: Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases .
The exact mechanisms by which 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects are not fully understood but may involve:
- Receptor Modulation: The compound may interact with neurotransmitter receptors or ion channels involved in seizure activity and neuroprotection.
- Inhibition of Tumor Growth: The biphenyl moiety could enhance the lipophilicity of the compound, facilitating better membrane permeability and interaction with cellular targets involved in cancer proliferation.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential pharmaceutical agent. Its structural features allow it to interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. The triazaspiro framework can be optimized for enhanced activity against specific cancer types.
- Antimicrobial Properties : Research has demonstrated that similar compounds exhibit antimicrobial effects, suggesting potential applications in developing new antibiotics or antifungal agents.
Material Science
In material science, the compound's unique structural characteristics allow it to be utilized in the development of advanced materials:
- Polymeric Materials : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.
- Nanotechnology : Its ability to form stable complexes with metal ions can be exploited in the synthesis of nanomaterials for electronic or catalytic applications.
Agricultural Chemistry
The potential use of this compound as an agrochemical is under investigation:
- Pesticide Development : Compounds with similar structures have been explored for their insecticidal properties. This compound could serve as a lead structure for developing new pesticides that are effective against specific pests while being environmentally benign.
- Herbicide Formulations : Its chemical stability and reactivity may allow it to function as an effective herbicide, targeting unwanted plant growth without harming crops.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines at micromolar concentrations. |
| Study 2 | Antimicrobial Properties | Exhibited significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Material Science | Enhanced mechanical properties observed in polymer composites containing this compound compared to control samples. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is highly modular, allowing diverse substitutions that influence biological activity and physicochemical properties. Key analogues include:
- Chelating Groups : The presence of metal-chelating groups (e.g., pyridine, imidazole) at the 8-position enhances PHD2 inhibition by coordinating the active-site Fe(II) ion. The N-methylimidazole derivative (Compound 14) showed superior potency (IC₅₀ = 0.08 μM) compared to the biphenyl-carbonyl parent compound (IC₅₀ = 0.12 μM) .
- Non-Chelating Substituents: Derivatives with thiophene or phenol groups at the 8-position (Compounds 12–13) were inactive, underscoring the necessity of metal-binding motifs .
- Biological Target Divergence : The biphenyl-carbonyl derivative targets PHD2, whereas RS102221 (with a sulfonamido-pentyl chain) acts as a 5-HT2C receptor antagonist, demonstrating how substituent chemistry dictates target specificity .
Physicochemical Properties
- Solubility : Hydrophilic substituents (e.g., 2-ethoxyethyl) improve aqueous solubility, as seen in the hydrochloride salt derivative .
- Thermal Stability : The 8-(2-ethoxyethyl) derivative exhibits high thermal stability (m.p. 282–284°C), advantageous for formulation .
Key Research Findings
- SAR Insights :
- Crystallographic Data : A co-crystal structure of the target compound with tPHD2 revealed key interactions with Val304, His313, and Fe(II), guiding further optimization .
- Therapeutic Potential: Analogues like TTDD demonstrate the scaffold’s versatility, extending applications to antibacterial materials .
Preparation Methods
Cyclocondensation of Urea and Diethyl Oxalate
A primary method for constructing the hydantoin ring system begins with urea, diethyl oxalate, and ammonium carbonate under basic conditions. Sodium metal in anhydrous methanol facilitates deprotonation and nucleophilic attack, forming a tetrahedral intermediate that undergoes cyclization. The reaction proceeds as follows:
Key parameters:
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Molar ratios : Diethyl oxalate : urea : sodium : ammonium carbonate = 1 : 1.1–1.3 : 2 : 0.5–1.
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Temperature : Room temperature (25–30°C) for primary cyclization.
Functionalization with Biphenyl-4-carbonyl Group
The biphenyl-4-carbonyl moiety is introduced via amide coupling or nucleophilic acyl substitution.
Amide Coupling Using Carbodiimide Reagents
A robust method involves reacting the 1,3-dimethylspirohydantoin with biphenyl-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Conditions :
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Solvent : Dichloromethane (DCM) or THF.
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Temperature : 0°C to room temperature.
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Yield : 70–85% after column chromatography.
Industrial-Scale Acylation
For bulk production, automated batch reactors optimize temperature and pH control. A patent-pending protocol utilizes biphenyl-4-carbonyl chloride in a two-phase system (water/toluene) with triethylamine as a base:
Advantages :
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Reduced purification steps due to aqueous workup.
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Scalability to kilogram quantities.
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water mixtures, achieving >99% purity. Key steps include:
Analytical Validation
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HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water).
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NMR : and spectra confirm substitution patterns (e.g., methyl groups at δ 1.2–1.5 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 413.4 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Methylation
Uncontrolled methylation at nitrogen atoms can lead to byproducts. Using bulky bases (e.g., DBU) in THF suppresses over-alkylation.
Solvent Selection for Coupling
Polar aprotic solvents (DMF, DCM) enhance EDCl-mediated amide formation but require strict anhydrous conditions.
Scalability
Batch reactors with automated pH adjustment improve reproducibility in industrial settings.
Q & A
Q. How can researchers optimize the synthetic yield of 8-{[1,1'-biphenyl]-4-carbonyl}-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : Optimization hinges on reaction parameters such as solvent polarity, temperature control, and inert atmospheres. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions in spirocyclic intermediates, while maintaining temperatures between 50–80°C minimizes side-product formation . Multi-step synthesis protocols often employ continuous flow reactors for scalability and reproducibility . Monitoring via TLC or HPLC at each stage ensures intermediate purity, with final purification using column chromatography (silica gel, gradient elution).
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing spirocyclic nitrogen atoms and biphenyl carbonyl groups. Aromatic protons in the biphenyl moiety typically appear as doublets in the δ 7.2–8.1 ppm range .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar spirocyclic derivatives .
- X-ray Crystallography : Resolves bond angles and stereochemistry, especially for validating the spiro[4.5]decane core. Monoclinic crystal systems (space group P21/c) are common for similar triazaspiro compounds .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental reactivity data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties and reaction pathways. For instance:
- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites, explaining regioselectivity in substitution reactions .
- Transition State Analysis : Identifies energy barriers for spiro ring-opening/closure, reconciling kinetic vs. thermodynamic product ratios .
Pair computational results with experimental kinetics (e.g., Eyring plots) to validate mechanistic hypotheses .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use in vitro binding assays (e.g., SPR or fluorescence polarization) with consistent protein concentrations (1–10 µM) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain divergent in vivo/in vitro activity .
- Epistatic Analysis : Compare structural analogs (e.g., 3-[(4-chlorophenyl)methyl] derivatives) to isolate functional group contributions to activity .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the triazaspiro core and hydrophobic interactions with the biphenyl group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-protein interaction .
- Mutagenesis Studies : Engineer target protein mutants (e.g., Ala-scanning) to identify residues critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
